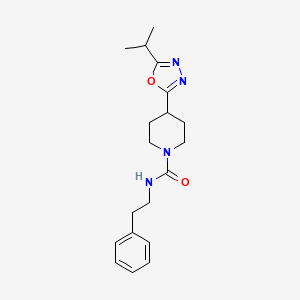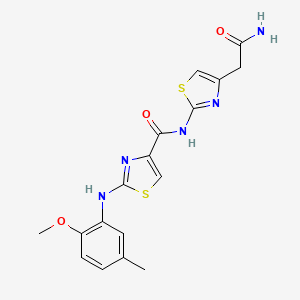
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17N5O3S2 and its molecular weight is 403.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications Compounds containing thiazole moieties, like the one , have been studied for their antimicrobial properties. Research has demonstrated that derivatives of 1, 3, 4-thiadiazole, which share a structural resemblance with the mentioned compound, exhibit broad antimicrobial activities. These activities include antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant properties. Such derivatives have been designed and synthesized with the hope of achieving effective antimicrobial and antifungal outcomes, underscoring the versatility of thiazole compounds in therapeutic applications (Ameen & Qasir, 2017).
Anticancer Research The synthesis and evaluation of thiazole-containing compounds have also been directed towards anticancer research. Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, characterized by their thiazole structures, have been synthesized and tested against various cancer cell lines. These compounds have shown weak to moderate antibacterial and antifungal activities, suggesting their potential in anticancer research (Alhameed et al., 2019).
Synthetic Methodologies The development of new synthetic methodologies for thiazole compounds is crucial for expanding their applications in scientific research. A study on the transformations of dimethyl acetone-1,3-dicarboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates highlights innovative approaches to synthesizing thiazole derivatives. Such methodologies pave the way for the creation of novel compounds with potential applications in medicinal chemistry and drug design (Žugelj et al., 2009).
Eating Disorders and Compulsive Behaviors Interestingly, thiazole derivatives have been evaluated for their role in addressing eating disorders and compulsive behaviors. The study on the effects of various antagonists, including thiazole-based compounds, on binge eating in rats, suggests that selective antagonism at certain receptors could offer new avenues for treating eating disorders with a compulsive component (Piccoli et al., 2012).
Mécanisme D'action
Target of Action
Thiazoles and indole derivatives are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . They bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Mode of Action
The mode of action of thiazoles and indole derivatives can vary widely depending on the specific compound and its targets. For example, some thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazoles and indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities. They can have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
The pharmacokinetics of thiazoles and indole derivatives can also vary widely. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The result of the action of thiazoles and indole derivatives can include a range of molecular and cellular effects, depending on the specific compound and its targets. For example, some thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines .
Action Environment
The action, efficacy, and stability of thiazoles and indole derivatives can be influenced by a variety of environmental factors. For example, the solubility of thiazole in different solvents can affect its bioavailability .
Propriétés
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-methoxy-5-methylanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c1-9-3-4-13(25-2)11(5-9)20-17-21-12(8-27-17)15(24)22-16-19-10(7-26-16)6-14(18)23/h3-5,7-8H,6H2,1-2H3,(H2,18,23)(H,20,21)(H,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJFQGXNEVODRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)NC3=NC(=CS3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-isopropyl-1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2579981.png)

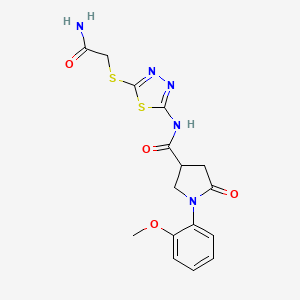
![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2579986.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2579989.png)
![2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2579990.png)
![N-(2,5-difluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2579991.png)
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2579992.png)
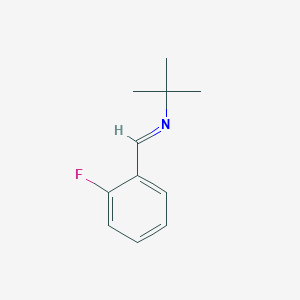

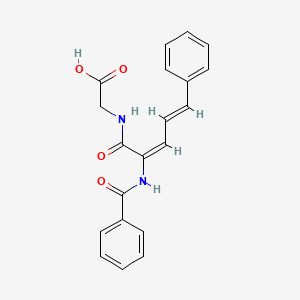
![Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate](/img/structure/B2579998.png)

